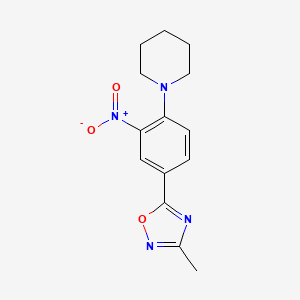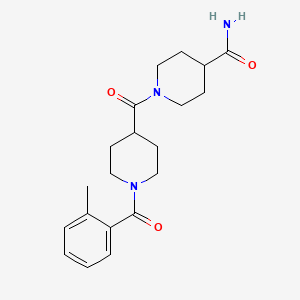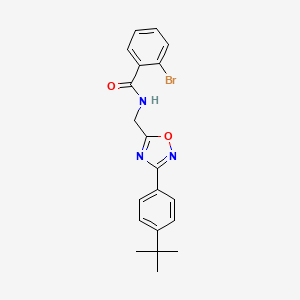
N-(o-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OTOP is a chemical compound that belongs to the family of oxadiazoles, which have been widely studied for their diverse biological activities. OTOP has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Due to its unique chemical structure, OTOP has been of great interest to researchers studying its potential applications in scientific research.
科学研究应用
OTOP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. OTOP has also been shown to have potential applications in cancer research, where it has been found to inhibit the growth of cancer cells. Additionally, OTOP has been studied for its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples.
作用机制
The exact mechanism of action of OTOP is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, OTOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, OTOP can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
OTOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, OTOP has been found to have anticonvulsant effects, where it can reduce the severity and frequency of seizures in animal models of epilepsy. OTOP has also been shown to have potential applications in cancer research, where it can inhibit the growth of cancer cells.
实验室实验的优点和局限性
OTOP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also some limitations to its use. For example, OTOP has a relatively short half-life in the body, which can limit its effectiveness in certain applications. Additionally, it can be difficult to administer OTOP to animals in a controlled manner, which can affect the reliability of experimental results.
未来方向
There are several potential future directions for research on OTOP. One area of interest is in the development of new derivatives of OTOP that exhibit improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of OTOP and its potential applications in scientific research. Finally, there is a need for more studies to explore the safety and toxicity of OTOP in animal models and humans.
In conclusion, OTOP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. OTOP has also been shown to have potential applications in cancer research and as a fluorescent probe for detecting metal ions in biological samples. While there are some limitations to its use, OTOP has several advantages for use in lab experiments. Further research is needed to fully understand the potential of OTOP and its derivatives in scientific research.
合成方法
The synthesis of OTOP involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain pure OTOP.
属性
IUPAC Name |
N-(2-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-3-5-9-15(13)19-21-18(24-22-19)12-11-17(23)20-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADWNBRHGQOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)

![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)



![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)


